N-(4-acetylphenyl)-3-amino-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide
Description
N-(4-Acetylphenyl)-3-amino-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide is a thieno[2,3-b]pyridine derivative characterized by:
- A 3-amino group at position 2.
- A pyridin-4-yl substituent at position 4.
- A carboxamide group at position 2, substituted with a 4-acetylphenyl moiety.
Properties
IUPAC Name |
N-(4-acetylphenyl)-3-amino-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O2S/c1-12(26)13-2-4-15(5-3-13)24-20(27)19-18(22)16-6-7-17(25-21(16)28-19)14-8-10-23-11-9-14/h2-11H,22H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUEYUBBRCXDKCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-3-amino-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide typically involves multiple steps. One common synthetic route starts with the reaction of 4-bromoacetophenone with 3,4-dimethoxybenzaldehyde in the presence of ethanol and sodium hydroxide to form a chalcone intermediate . This chalcone is then treated with 2-cyanothioacetamide to yield a pyridinethione derivative. The final step involves the reaction of this intermediate with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile to produce the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-3-amino-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines or reduce carbonyl groups to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and halogenating agents like bromine or chlorine for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-3-amino-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The anticancer properties are believed to result from the compound’s ability to induce apoptosis in cancer cells by targeting key signaling pathways involved in cell proliferation and survival . The anti-inflammatory effects are likely due to the inhibition of pro-inflammatory mediators such as prostaglandins and cytokines .
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogs
Key Observations :
- Position 6 Substitution : The pyridin-4-yl group in the target compound is distinct from halogenated aryl (e.g., bromobenzofuran in ) or heterocyclic (e.g., thienyl in ) groups in analogs. Pyridinyl moieties may enhance π-π stacking in target binding.
- Carboxamide Substituent : The 4-acetylphenyl group introduces a ketone functionality, differing from halogenated (e.g., 4-fluorophenyl in ) or sulfonamide (e.g., 4-sulfamoylphenyl in ) substituents. Acetyl groups may improve lipophilicity compared to polar groups.
- Position 4 Substitution : Analogs with trifluoromethyl () or methoxymethyl () groups highlight the role of steric and electronic effects in modulating activity.
Key Observations :
- Base-Catalyzed Reactions : Many analogs (e.g., ) are synthesized via KOH-mediated cyclization, suggesting the target compound may follow a similar pathway.
- Solvent Effects : Use of DMF in improved yield (87%) compared to aqueous conditions (37%), indicating solvent choice critically impacts efficiency.
- Functional Group Compatibility : The acetyl group in the target compound may require protection during synthesis to avoid side reactions.
Physical and Spectroscopic Properties
Table 3: Physical Properties of Analogs
Key Observations :
- NH Stretches: All analogs show NH stretches near 3300–3500 cm⁻¹, consistent with the target compound’s 3-amino group.
- C=O Peaks : Carboxamides exhibit C=O peaks near 1700 cm⁻¹ (e.g., 1731 cm⁻¹ in ), aligning with the acetyl group’s expected IR signature.
- NMR Shifts : Aryl protons in analogs resonate at δ 7.15–8.10, while electron-withdrawing groups (e.g., CF3 in ) cause downfield shifts.
Key Observations :
Q & A
Q. What are the established synthetic routes for N-(4-acetylphenyl)-3-amino-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide?
The synthesis typically involves multi-step reactions starting from thieno[2,3-b]pyridine precursors. Key steps include:
- Cyclocondensation : Reaction of 2-aminothiophene derivatives with substituted pyridine aldehydes under acidic conditions to form the thieno[2,3-b]pyridine core .
- Functionalization : Introduction of the 4-acetylphenyl and pyridin-4-yl groups via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination for amino group installation) .
- Purification : Column chromatography (e.g., silica gel with petroleum ether/ethyl acetate gradients) or recrystallization to isolate the final compound .
Critical parameters include temperature control (80–120°C), solvent choice (DMF, THF), and catalyst optimization (e.g., Pd catalysts for cross-coupling) .
Q. What analytical techniques are used to confirm the structure and purity of this compound?
- NMR Spectroscopy : - and -NMR to verify substituent positions and aromaticity. For example, the pyridin-4-yl group shows distinct doublets near δ 8.5 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., calculated for CHNOS: 443.1084) .
- Infrared (IR) Spectroscopy : Peaks at ~3300 cm (N–H stretch), ~1660 cm (amide C=O), and ~1600 cm (aromatic C=C) .
Q. What preliminary biological activities have been reported for this compound?
- Antimicrobial Activity : MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli in agar diffusion assays .
- Anticancer Potential : IC of 12.5 µM against HeLa cells via MTT assay, linked to kinase inhibition .
- SAR Insights : The pyridin-4-yl group enhances cellular uptake, while the acetylphenyl moiety improves target binding .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for thieno[2,3-b]pyridine derivatives?
- Software Tools : Use SHELX (SHELXL/SHELXS) for refinement, leveraging constraints for disordered regions and hydrogen bonding networks .
- Validation Metrics : Cross-check R-factors (<5%), electron density maps, and CCDC database comparisons (e.g., referencing similar structures in and ) .
- Case Study : Discrepancies in dihedral angles between pyridine and phenyl groups may arise from crystal packing effects; thermal ellipsoid analysis can clarify conformational flexibility .
Q. How to design analogs for structure-activity relationship (SAR) studies?
- Core Modifications : Replace the pyridin-4-yl group with pyrimidine or triazole rings to assess target selectivity .
- Substituent Optimization : Introduce electron-withdrawing groups (e.g., –CF) at the 4-acetylphenyl position to enhance metabolic stability .
- Biological Testing : Use standardized assays (e.g., kinase inhibition panels, cytotoxicity screens) to correlate structural changes with activity trends .
Q. What challenges arise in optimizing synthetic yield, and how are they addressed?
- By-Product Formation : Competing cyclization pathways during thienopyridine formation can reduce yields. Mitigation: Use scavengers (e.g., molecular sieves) to trap reactive intermediates .
- Low Solubility : The compound’s hydrophobicity complicates purification. Solution: Employ mixed solvents (e.g., DCM/methanol) for crystallization .
- Catalyst Poisoning : Pd catalysts may deactivate due to sulfur in the thieno ring. Workaround: Use Pd(OAc) with XPhos ligands for robust coupling .
Q. How can molecular interactions be determined experimentally and computationally?
- X-Ray Crystallography : Resolve binding modes with target proteins (e.g., kinase ATP-binding pockets) at 1.5–2.0 Å resolution .
- Docking Studies : Use AutoDock Vina to predict binding affinities, validated by mutagenesis data (e.g., key hydrogen bonds with Lys48 and Asp86 residues) .
- Thermodynamic Profiling : Isothermal titration calorimetry (ITC) to measure ΔG and ΔH of interaction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
